molecular formula C7H15NO B2467264 1-(Aminomethyl)-3-methylcyclopentan-1-ol CAS No. 408352-45-4

1-(Aminomethyl)-3-methylcyclopentan-1-ol

Cat. No.: B2467264
CAS No.: 408352-45-4
M. Wt: 129.203
InChI Key: UKZFWAGSNKKEGP-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methylcyclopentan-1-ol is an organic compound featuring a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylcyclopentan-1-ol typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the aminomethyl group on the cyclopentane ring. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalysts: Acidic catalysts like hydrochloric acid

    Solvents: Aqueous or alcoholic solvents

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents like ethanol or dichloromethane

Major Products:

    Oxidation: Formation of 3-methylcyclopentanone

    Reduction: Formation of various aminomethyl derivatives

Scientific Research Applications

1-(Aminomethyl)-3-methylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Gabapentin: A compound with a similar aminomethyl group, used as an anticonvulsant and analgesic.

    Pregabalin: Another related compound with therapeutic applications in neuropathic pain and epilepsy.

Uniqueness: 1-(Aminomethyl)-3-methylcyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentane ring and functional groups make it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in multiple scientific fields

Properties

IUPAC Name

1-(aminomethyl)-3-methylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-2-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZFWAGSNKKEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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